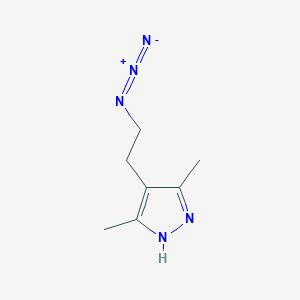

4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c1-5-7(3-4-9-12-8)6(2)11-10-5/h3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUMWLYCDGIOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404619 | |

| Record name | 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423176-40-3 | |

| Record name | 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways for 4 2 Azidoethyl 3,5 Dimethyl 1h Pyrazole

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of the target molecule, 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole, suggests a logical disconnection strategy. The azido (B1232118) group can be introduced via nucleophilic substitution, pointing to a key precursor: a 4-(2-haloethyl) or a 4-(2-tosyloxyethyl)-3,5-dimethyl-1H-pyrazole. This precursor, in turn, can be derived from the corresponding alcohol, 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.

Further disconnection of the hydroxyethyl (B10761427) side chain leads to a two-carbon extension from a C4-functionalized pyrazole (B372694). A common and effective method for introducing a single carbon at the C4 position of a pyrazole ring is through formylation. This points to 3,5-dimethyl-1H-pyrazole-4-carbaldehyde as a pivotal intermediate. The synthesis of this aldehyde would then be followed by a Wittig-type reaction or a Grignard addition with a suitable one-carbon reagent, followed by reduction, to yield the desired two-carbon side chain.

Finally, the 3,5-dimethylpyrazole (B48361) core itself is readily accessible through the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This analysis identifies the primary starting materials as acetylacetone (B45752) and hydrazine, and outlines a clear synthetic route.

Methodologies for the Construction of the 3,5-Dimethylpyrazole Core

The construction of the 3,5-dimethylpyrazole core is most commonly achieved through the Knorr pyrazole synthesis and its variations. This method involves the condensation reaction between a β-diketone and hydrazine or its derivatives.

The reaction of acetylacetone with hydrazine hydrate (B1144303) is a straightforward and widely used method for preparing 3,5-dimethyl-1H-pyrazole. researchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or water, and often proceeds with high yield. The mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

| Reactants | Catalyst/Solvent | Product | Yield (%) |

| Acetylacetone, Hydrazine Hydrate | Ethanol | 3,5-Dimethyl-1H-pyrazole | High |

| Acetylacetone, Phenylhydrazine | Nano-ZnO | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | 95 |

This table presents common methods for the synthesis of the 3,5-dimethylpyrazole core and related structures.

Variations of this method include the use of substituted hydrazines to produce N-substituted pyrazoles. nih.gov Additionally, the use of catalysts such as nano-ZnO has been reported to improve reaction efficiency and yield. mdpi.com

Strategies for Introduction of the Azidoethyl Side Chain

With the 3,5-dimethylpyrazole core in hand, the next critical phase is the introduction of the azidoethyl side chain at the C4 position. This is typically a multi-step process involving the initial functionalization of the C4 position, followed by the introduction of the azide (B81097) moiety.

A key challenge is the formylation of 3,5-dimethyl-1H-pyrazole, as direct electrophilic substitution at the C4 position can be difficult. researchgate.netresearchgate.net A common strategy to overcome this is to first protect or substitute the N1 position, which then directs the Vilsmeier-Haack formylation to the C4 position. nih.gov The Vilsmeier-Haack reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, an electrophilic iminium species that attacks the electron-rich pyrazole ring. organic-chemistry.orgyoutube.com Following the successful formylation to yield an N-substituted-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, the N-substituent can be removed if the parent NH-pyrazole is desired.

The resulting 3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a versatile intermediate for chain extension. A standard approach involves the reduction of the aldehyde to the corresponding alcohol, (3,5-dimethyl-1H-pyrazol-4-yl)methanol, using a reducing agent like sodium borohydride (B1222165). This alcohol can then be converted into a suitable leaving group for the subsequent introduction of the azide.

Nucleophilic Substitution Reactions with Azide Sources

A primary and highly effective method for introducing the azide group is through a nucleophilic substitution reaction (S_N2). researchgate.net This involves converting the hydroxyl group of (3,5-dimethyl-1H-pyrazol-4-yl)ethanol into a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate).

The alcohol can be converted to the corresponding chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). Alternatively, tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the tosylate. This tosylated intermediate is then reacted with an azide source, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as DMF or DMSO. The azide ion acts as a potent nucleophile, displacing the leaving group to form the desired this compound.

Mitsunobu Reaction Protocols

The Mitsunobu reaction offers a direct method for the conversion of an alcohol to an azide with inversion of configuration, although for an achiral center like in 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole, this aspect is not relevant. This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. The activated alcohol then reacts with a nucleophile, in this case, hydrazoic acid (HN₃) or a salt thereof. While effective, the Mitsunobu reaction requires careful handling due to the use of potentially hazardous reagents and can sometimes be challenging to purify due to the formation of triphenylphosphine oxide and hydrazine byproducts.

Alternative Azide Formation Routes

While less common for this specific transformation, other methods for azide formation could be considered. For instance, if a 4-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole were available, it could be converted to the azide via a diazotization reaction followed by treatment with an azide source. However, this route is more circuitous as it would require the synthesis of the amine precursor.

Optimization of Reaction Conditions and Yield Efficiency

For the Knorr pyrazole synthesis , key parameters to optimize include the reaction temperature, solvent, and the choice of catalyst. While the reaction often proceeds well at room temperature or with gentle heating, controlling the temperature can be crucial to minimize side reactions. The choice of solvent can also influence the reaction rate and yield. mdpi.com

In the Vilsmeier-Haack formylation , the stoichiometry of the Vilsmeier reagent and the reaction temperature are critical. An excess of the reagent can lead to undesired side products, while insufficient amounts will result in incomplete conversion. The temperature needs to be carefully controlled to ensure the desired regioselectivity and to prevent degradation of the product.

For the nucleophilic substitution to introduce the azide, the choice of solvent is important. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the azide salt while leaving the azide anion highly nucleophilic. The reaction temperature can also be adjusted to control the reaction rate; however, higher temperatures should be used with caution due to the potential thermal instability of azides. The choice of the leaving group is also a factor, with tosylates often being more reactive and leading to cleaner reactions than halides.

Throughout the synthesis, purification of intermediates is crucial for obtaining a high-purity final product. Techniques such as recrystallization and column chromatography are commonly employed.

Green Chemistry Approaches in Synthesis

The development of synthetic pathways for complex molecules like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. benthamdirect.comnih.gov Research into the synthesis of pyrazole derivatives and the introduction of azide functionalities has highlighted several effective green strategies, including the use of eco-friendly solvents, alternative energy sources, and innovative catalytic systems. researchgate.netresearchgate.net

Conventional methods for synthesizing pyrazole derivatives often rely on volatile and hazardous organic solvents, harsh reaction conditions, and toxic reagents, which pose significant environmental and safety challenges. benthamdirect.comtandfonline.com In response, the focus has shifted towards developing cleaner, more sustainable protocols. nih.govresearchgate.net Key strategies in the green synthesis of pyrazoles include solvent-free reactions, the use of aqueous media, microwave or ultrasound assistance, and the application of recyclable catalysts. benthamdirect.comresearchgate.net

For the azidation step, traditional methods often involve reagents that are potentially explosive or toxic. Green chemistry seeks to replace these with safer alternatives and more benign reaction conditions. sciencedaily.comrsc.orgacs.org The integration of these green approaches for both the pyrazole core formation and the subsequent functionalization is crucial for the sustainable production of this compound.

Emerging Green Synthetic Methodologies

Recent advancements in organic synthesis have led to several environmentally friendly methods applicable to the synthesis of pyrazole derivatives. These methods emphasize efficiency, safety, and sustainability.

Solvent-Free and Aqueous Synthesis: A significant green approach is the reduction or complete elimination of hazardous organic solvents. tandfonline.com Solvent-free, or "neat," reactions have gained attention as they reduce pollution, lower costs, and simplify reaction procedures. tandfonline.comresearchgate.net For instance, one-pot, three-component reactions performed by grinding reagents together in a mortar and pestle under solvent-free conditions have successfully produced pyrazole derivatives in good to excellent yields. researchgate.net

Water is considered a universal green solvent due to its non-toxicity, availability, and safety. thieme-connect.com The synthesis of pyrazoles in aqueous media, often facilitated by catalysts like Amberlyst-70, provides an eco-friendly and efficient alternative to traditional methods using organic solvents. mdpi.com

Alternative Energy Sources: Microwave irradiation and ultrasonication are two key alternative energy sources that align with green chemistry principles. researchgate.netnih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.goveurjchem.com This technique has been successfully applied to the four-component condensation reaction to create pyranopyrazole derivatives, a related class of compounds. nih.gov

Ultrasonic irradiation is another energy-efficient technique that promotes reactions through acoustic cavitation. researchgate.netekb.eg It has been used for the one-pot synthesis of pyrazoles and pyrazolone (B3327878) derivatives, often in the presence of green catalysts or in aqueous media, leading to short reaction times and high yields. researchgate.netekb.eg

Advanced Catalysis: The use of heterogeneous, recyclable catalysts is a cornerstone of green synthesis. researchgate.netmdpi.com Nano-catalysts, for example, offer high surface area and reactivity, leading to improved reaction efficiency under mild conditions. mdpi.comnih.gov Ionic liquids have also been employed as eco-friendly reaction media and catalysts, offering benefits such as thermal stability and the potential for recycling. ekb.eg

The table below summarizes various green catalysts and conditions used in the synthesis of pyrazole derivatives.

| Catalyst/Method | Reactants | Solvent/Condition | Reaction Time | Yield (%) | Reference |

| Tetrabutylammonium bromide (TBAB) | Isocyanides, dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Solvent-free, Room Temp | Not specified | 75-86% | tandfonline.com |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Controlled conditions | Not specified | High | mdpi.com |

| Amberlyst-70 | Hydrazines, 1,3-diketones | Water, Room Temp | Not specified | High | mdpi.com |

| Microwave Irradiation | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | H₂O–ethanol | 25 min | 88% | nih.gov |

| Ultrasonication | Aldehydes, Malononitrile, Hydrazine hydrate, etc. | Aqueous medium | Not specified | High | researchgate.net |

| Grinding (Mechanochemical) | 3-chloro-2,4-pentanedione, Thiophenols, Hydrazine hydrate | Solvent-free | Not specified | Good to Excellent | researchgate.net |

Greener Azidation Processes

The introduction of the azido group (–N₃) is a critical step in the synthesis of this compound. Traditional azidating agents can be hazardous, prompting the search for safer and more environmentally benign alternatives.

Recent research has focused on developing novel methods that avoid the safety and environmental issues associated with conventional azide synthesis. sciencedaily.comrsc.org One approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a green reaction medium for the synthesis of sulfonyl azides from sulfonyl chlorides and sodium azide. tandfonline.com This method is efficient, uses a non-toxic solvent, and simplifies product isolation. tandfonline.com Another innovative strategy involves altering the alcohol reactant used in the production of sodium azide itself to create a faster, safer process that minimizes volatile organic compound (VOC) emissions. rsc.org

Furthermore, automated synthesis platforms have been developed for the safe production of organic azides from primary amines, utilizing pre-packaged reagents to minimize handling and exposure to potentially explosive compounds. acs.org Researchers have also developed methods for preparing chemical intermediates with protected 'azido' groups, which allows for a wider range of chemical transformations to be performed safely before deprotection. sciencedaily.comchemicalonline.com

The following table compares traditional and greener approaches for azidation reactions.

| Feature | Traditional Azidation Methods | Green Chemistry Approaches |

| Reagents | Often involve potentially explosive or toxic azide sources. | Use of safer azide sources, protected intermediates, or in-situ generation. sciencedaily.comacs.org |

| Solvents | Typically use volatile and hazardous organic solvents. | Employing green solvents like water or PEG; solvent-free conditions. tandfonline.com |

| Safety | Higher risk of explosion and toxicity. | Enhanced safety through automated systems and less hazardous reagents. rsc.orgacs.org |

| Efficiency | Can require long reaction times and harsh conditions. | Often faster with higher yields due to alternative energy sources (microwave, ultrasound). researchgate.netnih.gov |

| Environmental Impact | Generation of hazardous waste and VOC emissions. | Reduced waste, minimized pollution, and use of recyclable materials. rsc.org |

By combining a green-catalyzed synthesis of the pyrazole core with a safer, more efficient azidation method, a sustainable pathway for producing this compound can be achieved, aligning with the modern imperatives of chemical manufacturing.

Reactivity and Advanced Chemical Transformations of 4 2 Azidoethyl 3,5 Dimethyl 1h Pyrazole

Azide-Mediated Cycloaddition Reactions (Click Chemistry)

The azide (B81097) group on 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole is a 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. These reactions are central to the concept of click chemistry, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Diverse Alkyne Substrates

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and regioselectivity. organic-chemistry.org In this reaction, the azidoethyl group of this compound would react with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. This transformation is exceptionally reliable and can be performed under mild, often aqueous, conditions. organic-chemistry.orgthermofisher.com The reaction's broad functional group tolerance allows for the coupling of the pyrazole (B372694) moiety to a vast range of molecules, including biomolecules, polymers, and fluorescent tags.

Illustrative CuAAC Reaction of this compound

| Alkyne Substrate | Catalyst System | Solvent | Expected Product |

|---|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 4-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole |

| Propargyl Alcohol | CuI / DIPEA | THF | (1-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol |

| Ethyl Propiolate | Cu(OAc)₂ / Sodium Ascorbate | CH₃CN / H₂O | Ethyl 1-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes and Derivatives

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as bicyclo[6.1.0]non-4-yne (BCN), which reacts rapidly with azides without the need for a catalyst. wikipedia.orgnih.gov The reaction is driven by the release of ring strain in the cyclooctyne. This compound is an excellent substrate for SPAAC, enabling its conjugation to other molecules in sensitive environments, including live cells. This bioorthogonal reaction has become a powerful tool for in vivo imaging and molecular labeling. nih.gov

Other Huisgen 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is the broader class of reactions to which azide-alkyne cycloadditions belong. organic-chemistry.org The azide group of this compound can also react with other dipolarophiles, such as alkenes, nitriles, and nitrile imines, to form various five-membered heterocyclic rings. researchgate.netnih.govnih.gov For instance, reaction with activated alkenes can yield triazolines, while reactions with nitrile imines, generated in situ, can produce tetrazoles. These reactions expand the synthetic utility of the pyrazole building block beyond the formation of triazoles. researchgate.netnih.gov

Staudinger Ligation and Related Transformations

The Staudinger ligation is a highly chemoselective reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine. thermofisher.com The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular rearrangement and hydrolysis to yield the final amide product. youtube.com this compound can undergo this ligation, providing a robust method for coupling the pyrazole moiety to proteins or other biomolecules that have been modified to contain a phosphine (B1218219) group. This reaction is particularly valuable in chemical biology for its bioorthogonality, as neither the azide nor the phosphine functionality reacts with native biological molecules. thermofisher.comyoutube.com

Reduction of the Azido (B1232118) Group to Amine Functionality

The azido group is a versatile precursor to a primary amine. The conversion of the azidoethyl group in this compound to an aminoethyl group can be achieved through several reliable methods. The Staudinger reaction, a related process to the ligation, involves treatment with a phosphine like triphenylphosphine (B44618) followed by hydrolysis to yield the amine and the corresponding phosphine oxide. Another common and efficient method is catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be employed. This transformation yields 4-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole, a valuable intermediate for further functionalization, such as amide coupling or reductive amination.

Common Methods for Azide Reduction

| Reagent(s) | Typical Conditions | Byproduct(s) |

|---|---|---|

| H₂, Pd/C | MeOH or EtOH, room temperature | N₂ |

| PPh₃, then H₂O | THF, room temperature | N₂, Ph₃P=O |

| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to rt | N₂, metal salts |

| NaBH₄ / CoCl₂ | MeOH, room temperature | N₂, borate (B1201080) salts |

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The 3,5-dimethyl-1H-pyrazole ring of the title compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Due to the directing effects of the two nitrogen atoms and the two methyl groups, the C-4 position is significantly activated and is the primary site for electrophilic attack. The ethylazide substituent at the C-4 position would likely be replaced during such a reaction or direct the incoming electrophile to other positions if the reaction conditions are harsh enough to cleave the C-C bond, though substitution on the less activated C-3 and C-5 methyl groups or N-1 position are also possibilities under specific conditions.

Studies on the 3,5-dimethylpyrazole (B48361) core have shown that various electrophilic substitution reactions proceed with high regioselectivity at the C-4 position. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Examples of Electrophilic Substitution on the 3,5-Dimethylpyrazole Core

| Reaction | Reagent(s) | Electrophile | Product at C-4 |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Nitro group (-NO₂) |

| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ | Sulfonic acid group (-SO₃H) |

| Halogenation | Br₂, Cl₂, or NBS/NCS | Br⁺, Cl⁺ | Halogen (-Br, -Cl) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | Acyl group (-COR) |

Conversely, nucleophilic substitution on the pyrazole ring is less common due to its electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, which are absent in this molecule. The C-3 and C-5 positions are the most likely sites for nucleophilic attack if the ring is sufficiently activated.

Metal-Catalyzed Coupling Reactions Involving the Pyrazole Core or Functionalized Side Chain

The dual functionality of this compound, comprising a heterocyclic pyrazole core and a reactive azidoethyl side chain, offers a versatile platform for advanced chemical transformations through metal-catalyzed coupling reactions. These reactions can be selectively directed towards either the pyrazole nucleus for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds or the azido group for the construction of triazole rings, enabling the synthesis of a diverse array of complex molecules.

Reactions Involving the Pyrazole Core

While direct metal-catalyzed coupling on an unsubstituted C4-alkyl pyrazole like this compound is not extensively documented for this specific molecule, the reactivity of analogous pyrazole systems provides a strong indication of its potential. The primary routes for such functionalization typically involve either the pre-functionalization of the pyrazole ring (e.g., halogenation) followed by cross-coupling, or the direct C-H activation of the pyrazole core.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are instrumental in forging new C-C and C-N bonds on heterocyclic scaffolds. For a derivative of this compound, where a leaving group such as a bromide or iodide is introduced at the C4 position, several classical cross-coupling reactions become accessible.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 4-halo-3,5-dimethyl-1H-pyrazole derivative with a boronic acid or ester. This method is highly efficient for creating C-C bonds with aryl, heteroaryl, or vinyl partners. A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines has been developed using the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, showcasing the utility of this reaction on the pyrazole core. rsc.org

Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups. A 4-halo-pyrazole derivative can react with an alkene in the presence of a palladium catalyst and a base to yield a 4-alkenyl-pyrazole. Pyrazole and substituted pyrazoles have themselves been used as ligands in palladium-catalyzed Heck reactions, indicating their compatibility with the required reaction conditions. nih.govnih.gov

Sonogashira Coupling: This coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. ias.ac.inbohrium.com A 4-halopyrazole derivative could thus be coupled with various alkynes to introduce an alkynyl functional group, a versatile handle for further transformations.

Buchwald-Hartwig Amination: This powerful method is used to form C-N bonds. The palladium-catalyzed coupling of a 4-bromopyrazole with a wide range of primary and secondary amines allows for the introduction of diverse amino substituents at the C4 position. nih.govacademie-sciences.fr Studies on the C4-amination of 4-halo-1H-1-tritylpyrazoles have demonstrated the feasibility of this reaction, highlighting the importance of ligand choice for successful coupling. researchgate.net

Direct C-H Functionalization:

More recently, direct C-H activation has emerged as a more atom-economical approach, obviating the need for pre-functionalization of the pyrazole ring. Palladium-catalyzed direct arylation of pyrazoles has been shown to be a viable method for C-C bond formation. For instance, the use of a temporary protecting group at the C5 position of a pyrazole can direct the arylation to the C4 position with high regioselectivity. nih.gov Furthermore, pyrazole moieties can act as directing groups for the palladium-catalyzed functionalization of unactivated sp³ C-H bonds, showcasing the versatility of the pyrazole ring in directing reactivity. nih.gov

The table below summarizes representative conditions for palladium-catalyzed coupling reactions on pyrazole cores, based on analogous systems.

| Reaction Type | Catalyst/Ligand | Coupling Partners | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromopyrimidine, Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 |

| Heck | Pd(OAc)₂ / Pyridine (B92270) | 4-Functionalized Pyrazole, Acrylate | - | - | - |

| Buchwald-Hartwig | Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole, Amines | K₂CO₃ | Toluene | 110 |

| Direct C-H Arylation | Pd(OAc)₂ | 5-Chloropyrazole, Aryl bromide | K₂CO₃ | DMA | 150 |

Reactions Involving the Functionalized Side Chain

The 2-azidoethyl side chain of this compound is primed for participation in one of the most reliable and versatile metal-catalyzed reactions: the azide-alkyne cycloaddition. This reaction, often termed "click chemistry," provides a highly efficient route to 1,2,3-triazoles. nih.govresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The CuAAC reaction is the most prominent example of click chemistry, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate) would lead to the formation of a pyrazole-triazole hybrid molecule. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. Numerous examples exist for the synthesis of pyrazole-triazole hybrids using this methodology. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):

In contrast to the copper-catalyzed variant, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) regioselectively produces 1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.netsci-hub.se Employing a ruthenium catalyst, such as [Cp*RuCl] complexes, would allow for the reaction of this compound with alkynes (both terminal and internal) to furnish the corresponding 1,5-disubstituted triazole isomer. nih.govresearchgate.net This complementary regioselectivity provides a powerful tool for controlling the substitution pattern of the resulting triazole ring.

The following table outlines typical conditions for azide-alkyne cycloaddition reactions.

| Reaction Type | Catalyst | Reactants | Solvent | Temperature | Product |

| CuAAC | CuSO₄ / Sodium Ascorbate | Pyrazolyl azide, Terminal alkyne | THF/Water | Room Temp | 1,4-Disubstituted triazole |

| RuAAC | Cp*RuCl(PPh₃)₂ | Organic azide, Terminal/Internal alkyne | Benzene | 80 °C | 1,5-Disubstituted triazole |

The strategic application of these metal-catalyzed coupling reactions on either the pyrazole core or the azidoethyl side chain of this compound opens up vast possibilities for the synthesis of novel and complex molecular architectures with potential applications in various fields of chemistry.

Applications in Materials Science and Polymer Chemistry

Functionalization of Polymeric Materials via Click Chemistry

The azide (B81097) group present in "4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole" makes it a suitable candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is widely used to graft functional molecules onto polymer backbones. However, no specific studies were identified that detail the use of "this compound" for the functionalization of polymeric materials. General principles of click chemistry suggest it could be used to introduce the 3,5-dimethylpyrazole (B48361) moiety onto alkyne-modified polymers, but experimental data, reaction conditions, and specific outcomes for this compound are not documented.

Synthesis of Novel Polymer Architectures (e.g., Graft Copolymers, Block Copolymers, Dendrimers)

The synthesis of complex polymer architectures often relies on highly efficient coupling reactions like click chemistry.

Graft Copolymers: In principle, "this compound" could be attached to a polymer backbone containing alkyne groups, or an alkyne-functionalized version of the pyrazole (B372694) could be used with an azide-containing polymer backbone.

Block Copolymers: This compound could potentially be used to link two different polymer blocks, provided one has a terminal alkyne and the other a terminal azide.

Dendrimers: Azide-functionalized molecules are often used in the convergent or divergent synthesis of dendrimers.

Despite these theoretical possibilities, no specific literature was found that demonstrates the synthesis of graft copolymers, block copolymers, or dendrimers using "this compound" as a key building block.

Surface Modification of Substrates for Advanced Material Development

The modification of surfaces with specific chemical functionalities is crucial for developing advanced materials. The azide group of "this compound" could be used to anchor the molecule to alkyne-functionalized surfaces via click chemistry, thereby imparting the properties of the pyrazole moiety to the substrate. However, searches for such applications yielded no specific examples or research data for this compound.

Integration into Supramolecular Assemblies and Networks

Pyrazole derivatives are known to act as ligands in the formation of coordination complexes and supramolecular structures. mdpi.comrsc.orgresearchgate.net The 3,5-dimethylpyrazole unit in the target molecule could coordinate with metal ions to form such assemblies. The ethyl-azide chain could then provide a secondary reactive site for further functionalization or network formation. While the concept is chemically sound, no published research could be located that specifically details the integration of "this compound" into supramolecular assemblies or networks.

Development of Functional Probes and Sensors (Purely chemical detection principles)

Pyrazole-containing compounds have been investigated for their potential as chemosensors, often for the detection of metal ions. nih.govrsc.orgrsc.orgresearchgate.netnih.gov The sensing mechanism typically relies on changes in fluorescence or color upon coordination of the pyrazole's nitrogen atoms with an analyte. While the 3,5-dimethyl-1H-pyrazole core is a known chelating motif, there is no specific information available on the development or application of "this compound" as a functional probe or sensor based on purely chemical detection principles.

Computational and Theoretical Investigations of 4 2 Azidoethyl 3,5 Dimethyl 1h Pyrazole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole. DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electron density, molecular orbital energies, and the nature of the frontier molecular orbitals (HOMO and LUMO). nih.govtandfonline.comresearchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO is typically localized on the electron-rich pyrazole (B372694) ring and the azide (B81097) group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the pyrazole ring and the ethyl bridge, highlighting regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger energy gap suggests higher stability and lower reactivity. nih.gov

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the terminal nitrogen of the azide group, signifying their role as centers of nucleophilicity. Positive potential (blue regions) would be expected around the hydrogen atoms.

Illustrative DFT-Calculated Electronic Properties:

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: The values in this table are representative examples based on DFT calculations for similar pyrazole derivatives and are intended for illustrative purposes.

Conformational Analysis and Energy Minima Identification

The flexibility of the 2-azidoethyl side chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which correspond to energy minima on the potential energy surface. researchgate.netnumberanalytics.comchemistrysteps.com

Computational methods, such as relaxed potential energy surface scans using DFT or semi-empirical methods, can map the conformational landscape by systematically rotating the dihedral angles of the ethyl chain. These calculations typically reveal that staggered conformations are energetically favored over eclipsed conformations due to reduced steric hindrance. chemistrysteps.com The orientation of the azide group relative to the pyrazole ring is a key determinant of conformational stability.

The identification of global and local energy minima provides insights into the populations of different conformers at thermal equilibrium. The relative energies of these conformers can be used to calculate their Boltzmann distribution, which is crucial for understanding the molecule's average properties and its behavior in solution. For alkyl azides, the linear azide group can adopt various orientations, and intramolecular interactions, such as weak hydrogen bonds, may further stabilize certain conformations. researchgate.net

Representative Energy Minima for Key Conformations:

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | ~180° | 0.00 |

| Syn-clinal (Gauche) | ~60° | 1.25 |

Note: This table presents hypothetical relative energies for illustrative purposes, based on general principles of conformational analysis of alkyl chains.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a solvent environment, providing insights that are inaccessible through static quantum chemical calculations. researchgate.netmdpi.commdpi.com By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how intermolecular interactions influence its conformation and reactivity.

In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, ethanol), and the system's trajectory is calculated by integrating Newton's equations of motion. The force fields used in these simulations are parameterized to reproduce experimental data and quantum mechanical calculations. researchgate.net

Analysis of the MD trajectory can provide information on:

Solvation Shell Structure: The arrangement of solvent molecules around the solute, which can impact reaction rates.

Conformational Dynamics: The transitions between different conformers and their lifetimes.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule and the solvent.

For this compound, MD simulations could be used to investigate how the polarity of the solvent affects the preferred conformation of the azidoethyl side chain and the accessibility of the reactive azide group. mdpi.comnih.govdovepress.com

Illustrative Parameters from a Molecular Dynamics Simulation in Water:

| Property | Simulated Value |

|---|---|

| Average End-to-End Distance of Side Chain | 3.5 Å |

| Radial Distribution Function (g(r)) of Water around Azide N | Peak at 2.8 Å |

Note: The data in this table are representative examples of what could be obtained from an MD simulation and are for illustrative purposes.

Reaction Mechanism Elucidation for Azide-Based Transformations

DFT calculations are instrumental in elucidating the mechanisms of reactions involving the azide group of this compound. nih.govrsc.orgresearchgate.net A common reaction of organic azides is the 1,3-dipolar cycloaddition, where the azide reacts with a dipolarophile (e.g., an alkyne or alkene) to form a triazole or triazoline ring.

Computational studies can map the potential energy surface of such reactions, identifying the transition state structures and calculating the activation energies. nih.govresearchgate.net This allows for the determination of the most favorable reaction pathway and the prediction of regioselectivity and stereoselectivity. For instance, in the reaction with an unsymmetrical alkyne, DFT can predict which of the two possible regioisomers will be the major product. nih.gov

Furthermore, theoretical investigations can explore other azide reactions, such as thermal or photochemical decomposition to form a nitrene intermediate. rsc.orgacs.org The energetics of nitrene formation and its subsequent reactions (e.g., C-H insertion, aziridination) can be modeled to understand the reaction outcomes under different conditions.

Example of a DFT-Calculated Reaction Profile for a 1,3-Dipolar Cycloaddition:

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

Note: This table provides a hypothetical reaction profile for illustrative purposes, based on typical activation and reaction energies for azide-alkyne cycloadditions.

Prediction of Reactivity Profiles and Selectivity

Conceptual DFT provides a framework for predicting the reactivity and selectivity of this compound using various reactivity descriptors. researchgate.netnih.govnih.gov These descriptors are derived from the molecule's electronic structure and can provide a quantitative measure of its propensity to participate in different types of chemical reactions.

Key reactivity descriptors include:

Fukui Functions: These indicate the most likely sites for nucleophilic, electrophilic, and radical attack. By analyzing the Fukui functions, one can predict the regioselectivity of reactions.

Global Hardness and Softness: These parameters relate to the molecule's resistance to change in its electron distribution. Soft molecules tend to be more reactive than hard molecules.

Electrophilicity Index: This descriptor quantifies the ability of a molecule to accept electrons.

By calculating these descriptors for this compound and potential reaction partners, it is possible to rationalize and predict its chemical behavior in various reactions. For example, the local softness can be used to predict which atom in the pyrazole ring is most susceptible to a particular type of attack, thereby guiding synthetic efforts. nih.govyoutube.com

Illustrative Conceptual DFT Reactivity Descriptors:

| Descriptor | Value | Interpretation |

|---|---|---|

| Global Hardness (η) | 2.85 eV | Moderately high stability |

| Global Softness (S) | 0.35 eV⁻¹ | Moderate reactivity |

Note: The values in this table are representative and intended for illustrative purposes to demonstrate the application of conceptual DFT descriptors.

Advanced Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry, FT-IR, Raman Spectroscopy)

Spectroscopic methods are indispensable for determining the molecular structure of 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole. Each technique provides unique and complementary information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1H, 13C, and multinuclear (15N) NMR, are used to map the precise atomic framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to confirm the presence of all hydrogen atoms and their respective chemical environments. This includes distinct signals for the two methyl groups (C3-CH₃ and C5-CH₃) on the pyrazole (B372694) ring, the two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl chain, and the N-H proton of the pyrazole ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. nih.gov Signals corresponding to the methyl carbons, the ethyl chain carbons, and the three distinct carbons of the pyrazole ring (C3, C4, and C5) confirm the carbon backbone of the structure. rsc.org

Advanced 2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish direct and long-range correlations between protons and carbons, definitively assigning each signal and confirming the substitution pattern on the pyrazole ring. nih.gov For instance, an HMBC spectrum would show a correlation between the protons of the ethyl group and the C4 carbon of the pyrazole ring.

¹⁵N NMR: Given the presence of five nitrogen atoms, ¹⁵N NMR can provide valuable insight. The signals for the pyrazole ring nitrogens would appear in a characteristic region, while the three distinct nitrogen atoms of the azide (B81097) group would also produce unique signals, confirming the presence and electronic environment of this functional group. mdpi.com

Expected ¹H and ¹³C NMR Chemical Shifts

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3-CH₃, C5-CH₃ | ~2.2 | ~11-14 |

| Pyrazole C4-CH₂ | ~2.7 | ~20-25 |

| CH₂-N₃ | ~3.5 | ~50-55 |

| Pyrazole C4 | - | ~105-110 |

| Pyrazole C3, C5 | - | ~140-150 |

| Pyrazole N-H | Broad, variable (~12-13) | - |

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high precision (typically to four or five decimal places). libretexts.orgnih.gov For this compound, with a molecular formula of C₇H₁₁N₅, HRMS can differentiate its exact mass from other molecules with the same nominal mass. This confirmation is vital for verifying the successful synthesis of the target compound. researchgate.net

HRMS Data for Formula Confirmation

| Molecular Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₁₁N₅ | 165 | 165.10144 |

| C₈H₁₁N₃O | 165 | 165.09021 |

| C₉H₁₅N₂O | 165 | 165.11841 |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. rsc.org

FT-IR: The infrared spectrum provides a distinct "fingerprint" for the compound. The most characteristic absorption for this compound is a very strong and sharp band between 2100 and 2160 cm⁻¹, corresponding to the asymmetric stretching vibration of the azide (-N₃) group. Other key absorptions include N-H stretching from the pyrazole ring (broad, ~3100-3300 cm⁻¹), C-H stretching from the methyl and methylene groups (~2850-3000 cm⁻¹), and C=N/C=C stretching vibrations from the pyrazole ring (~1500-1600 cm⁻¹). nist.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The azide symmetric stretch, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

Expected Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Pyrazole) | Stretching | ~3100-3300 | Medium, Broad |

| C-H (Alkyl) | Stretching | ~2850-3000 | Medium-Strong |

| -N₃ (Azide) | Asymmetric Stretch | ~2100-2160 | Strong, Sharp |

| C=N, C=C (Pyrazole Ring) | Stretching | ~1500-1600 | Medium |

| C-H (Alkyl) | Bending | ~1375-1465 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields exact bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation and intermolecular interactions. nih.govrsc.orgspast.org

For a related azidoethyl-nitropyrazole, single-crystal X-ray diffraction analysis revealed a gauche conformation between the pyrazole ring and the nitrate (B79036) ester group. mdpi.com A similar analysis for this compound would be expected to show that the azide group is oriented nearly perpendicular to the plane of the pyrazole ring. mdpi.com The analysis would also detail how the molecules pack in the crystal lattice, identifying any hydrogen bonding involving the pyrazole N-H group or other non-covalent interactions. mdpi.com Crystallographic data for a related azidoethyl pyrazole has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 2255414, providing a reference for its structural characteristics. mdpi.com

Typical Crystallographic Data Obtained

| Parameter | Description | Example Data (from a related pyrazole) |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/n |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=9.3Å, b=9.8Å, c=16.4Å, β=87.3° |

| Volume (V) | The volume of the unit cell. | 1492 ų |

| Molecules per unit cell (Z) | The number of molecules within one unit cell. | 4 |

Chromatographic and Electrophoretic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for analyzing reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

Methodology: A Reversed-Phase HPLC (RP-HPLC) method is typically employed for the analysis of pyrazole derivatives. ijcpa.inresearcher.life This involves using a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. ijcpa.in The sample is injected into the system, and its components are separated based on their differential partitioning between the stationary and mobile phases.

Stationary Phase: An octadecylsilane (B103800) (C18) column is standard for separating moderately polar organic molecules.

Mobile Phase: A gradient or isocratic elution using a mixture of water (often containing a modifier like 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. researcher.life

Detection: A UV detector is commonly used, set to a wavelength where the pyrazole ring exhibits strong absorbance (typically in the 210-260 nm range). A photodiode array (PDA) detector can provide spectral information, aiding in peak identification. researcher.life

Purity Assessment: In a chromatogram, a pure sample will ideally show a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities, such as unreacted starting materials or byproducts. The area of each peak is proportional to its concentration, allowing for the quantitative determination of purity (e.g., >99% pure). nih.gov

Typical RP-HPLC Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water (isocratic or gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability (Methodology focus)

Thermal analysis techniques are crucial for determining the stability of this compound as a function of temperature, which is particularly important for an energetic compound containing an azide group. nih.gov

Methodology of Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). mdpi.com The resulting TGA curve plots mass percentage versus temperature. For a stable compound, the curve will remain flat at 100% mass until the onset of decomposition. At the decomposition temperature, a sharp drop in mass occurs as the molecule breaks down into volatile fragments. The TGA profile provides key information about the temperature at which degradation begins (onset temperature) and the stages of mass loss. researchgate.net

Methodology of Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. mdpi.com The DSC thermogram can reveal various thermal events:

Melting Point: An endothermic event (a dip in the heat flow curve) indicates the melting of the solid sample.

Decomposition: The decomposition of energetic materials like azides is typically a highly exothermic process, which appears as a large, sharp peak in the heat flow curve. researchgate.net

For azidoalkyl pyrazoles, the decomposition is often rapid and occurs at a well-defined temperature. A study on a related azidoethyl pyrazole derivative reported a high decomposition temperature of 216 °C, indicating significant thermal stability. mdpi.com The combined use of TGA and DSC provides a comprehensive thermal profile, showing that the compound is stable up to a certain temperature, may or may not melt, and then undergoes an energetic decomposition event accompanied by a rapid loss of mass. nih.govresearchgate.net

Summary of Thermal Analysis Data

| Technique | Information Obtained | Expected Result for this compound |

|---|---|---|

| TGA | Onset temperature of decomposition; Mass loss profile. | Stable with no mass loss until a sharp decomposition above 200°C. |

| DSC | Melting point (endotherm); Decomposition temperature (exotherm). | Potential melting endotherm followed by a strong, sharp exotherm corresponding to decomposition (e.g., ~216°C). mdpi.com |

Future Research Directions and Overcoming Synthetic Challenges

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While 4-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole itself is achiral, the development of asymmetric routes to introduce chirality is a significant area for future exploration. The creation of chiral derivatives could lead to novel compounds with specific biological activities or unique material properties.

Research in this area would involve adapting established methods of asymmetric synthesis to the pyrazole (B372694) framework. rwth-aachen.de Key strategies could include:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrazole nitrogen or a precursor molecule could direct the stereoselective introduction of substituents. rsc.org Subsequent removal of the auxiliary would yield enantiomerically enriched pyrazole derivatives. nih.govresearchgate.net

Organo- and Metal-Catalyzed Reactions: Employing chiral catalysts, such as proline derivatives or transition metal complexes with chiral ligands, could facilitate enantioselective reactions at or adjacent to the pyrazole ring. rwth-aachen.de The development of catalytic asymmetric methods for functionalizing the ethyl side chain before or after the introduction of the azide (B81097) group is a promising avenue.

| Strategy | Description | Potential Application to Target Compound | Reference |

|---|---|---|---|

| Chiral Auxiliaries | A removable chiral group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Attachment of an Evans oxazolidinone or a tert-butanesulfinamide auxiliary to a precursor to control alkylation or other modifications. | rsc.orgnih.gov |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst (metal-based or organocatalyst) to generate a large amount of chiral product. | Enantioselective reduction of a ketone on the side chain or asymmetric C-H functionalization of the pyrazole ring. | rwth-aachen.de |

| Substrate-Controlled Synthesis | Utilizing existing stereocenters in a starting material to direct the formation of new stereocenters. | Starting from a chiral amino acid to construct the side chain before pyrazole ring formation. | nih.gov |

Development of Catalyst-Free or More Sustainable Click Reactions

The azide group in this compound makes it an ideal candidate for azide-alkyne cycloaddition, a cornerstone of "click chemistry." organic-chemistry.org While the copper(I)-catalyzed version (CuAAC) is highly efficient, future research will focus on developing greener and more biocompatible alternatives. researchgate.netmdpi.com

Key research directions include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free variant uses strained alkynes, such as cyclooctynes, to react with azides under mild, physiological conditions. nih.gov Exploring the kinetics and substrate scope of SPAAC with this compound would be crucial for its application in biological systems.

Sustainable Catalysis for CuAAC: Efforts to make CuAAC more environmentally friendly involve developing recyclable copper catalysts, using water as a solvent, and minimizing copper leaching. springerprofessional.de Heterogeneous catalysts, such as copper nanoparticles on a solid support, could offer advantages in terms of catalyst recovery and reuse. springerprofessional.de

Mechanochemical Methods: Performing click reactions under solvent-free, mechanochemical conditions (ball milling) represents a significant step towards sustainable chemistry, reducing waste and energy consumption. mdpi.com

Integration into Complex Multi-component Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a powerful strategy for building molecular complexity efficiently. nih.govnih.gov Integrating this compound or its precursors into MCRs is a promising area for future research. researchgate.net

This could be achieved by:

Utilizing the Azide Functionality: The azide can participate in MCRs beyond simple click chemistry, such as the Ugi-azide reaction, to create complex peptide-like structures.

Leveraging the Pyrazole Core: The pyrazole ring itself, or its synthetic precursors (like 1,3-dicarbonyl compounds and hydrazines), can be key components in MCRs designed to generate fused heterocyclic systems or highly substituted pyrazoles. nih.govresearchgate.net This approach allows for the rapid generation of libraries of complex molecules for biological screening. nih.gov

Addressing Scalability and Industrial Synthesis Challenges

For any compound to be practically useful, its synthesis must be scalable, safe, and cost-effective. Transitioning the synthesis of this compound from the laboratory bench to an industrial scale presents several challenges that future research must address.

Primary considerations include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing in terms of safety (especially for energetic intermediates like azides), process control, and scalability. mdpi.com Developing a robust flow process for the synthesis and subsequent reactions of this compound would be a major advancement.

Process Optimization: A thorough optimization of reaction parameters (temperature, pressure, catalyst loading, solvent) is necessary to maximize yield and purity while minimizing cost and environmental impact. researchgate.net

Safety in Handling Azides: Organic azides can be thermally unstable and potentially explosive. Detailed safety studies, including differential scanning calorimetry (DSC) and thermal stability analysis, are essential for developing safe handling and processing protocols on a larger scale.

| Challenge | Potential Solution | Key Benefits | Reference |

|---|---|---|---|

| Safety of Organic Azides | In-situ generation of the azide; use of continuous flow reactors to minimize the accumulation of hazardous intermediates. | Enhanced safety, reduced risk of explosion. | mdpi.com |

| Reaction Efficiency and Cost | Process optimization, use of cheaper starting materials, development of recyclable catalysts. | Improved yield, lower production cost. | researchgate.net |

| Purification and Waste | Development of crystallization-based purification; switching to greener solvents or solvent-free conditions. | Reduced environmental impact, simplified downstream processing. | benthamdirect.comnih.gov |

Synergistic Approaches with Other Chemical Disciplines

The unique combination of a stable heterocyclic core and a versatile reactive handle in this compound opens up possibilities for synergistic collaborations with various scientific fields.

Future interdisciplinary research could focus on:

Medicinal Chemistry and Chemical Biology: Using the compound as a scaffold for developing new therapeutic agents. mdpi.comnih.gov The pyrazole core is a known pharmacophore, and the azide allows for easy modification via click chemistry to attach biomolecules or create libraries for drug discovery. nih.gov

Materials Science: Incorporating the molecule into polymers or onto surfaces via click reactions to create functional materials with tailored properties, such as novel coatings, sensors, or energetic materials. nih.govmdpi.com The high nitrogen content of the pyrazole and azide groups suggests potential in the field of high-energy-density materials.

Agrochemicals: Pyrazole derivatives are widely used as herbicides, fungicides, and insecticides. nih.gov Future research could explore the synthesis and biological evaluation of novel agrochemicals derived from this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.